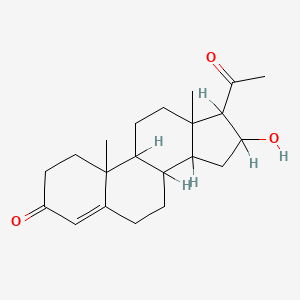

16alpha-Hydroxyprogesterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

16alpha-Hydroxyprogesterone can be synthesized through the hydroxylation of progesterone. This reaction is catalyzed by the enzyme CYP17A1, which introduces a hydroxyl group at the 16alpha position of the progesterone molecule . Industrial production methods often involve the use of microbial or enzymatic biotransformation processes to achieve the desired hydroxylation .

Análisis De Reacciones Químicas

16alpha-Hydroxyprogesterone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert this compound into other hydroxylated steroids.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .

Aplicaciones Científicas De Investigación

16alpha-Hydroxyprogesterone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other steroid hormones and derivatives.

Biology: This compound is studied for its role in reproductive biology and its interaction with progesterone receptors.

Mecanismo De Acción

16alpha-Hydroxyprogesterone exerts its effects by binding to progesterone receptors (PR-A and PR-B) and acting as an agonist . It has approximately 67% and 43% of the affinity of progesterone for PR-A and PR-B, respectively . This compound also exhibits antimineralocorticoid activity, similar to progesterone, but with lower affinity for the mineralocorticoid receptor . The molecular targets and pathways involved include the regulation of reproductive functions and potential interactions with the cardiovascular and central nervous systems .

Comparación Con Compuestos Similares

16alpha-Hydroxyprogesterone is compared with other similar compounds such as:

17alpha-Hydroxyprogesterone: Formed in higher amounts and has a more established physiological role.

5alpha-Dihydroprogesterone: Another metabolite of progesterone with different biological activities.

11-Deoxycorticosterone (21-hydroxyprogesterone): A precursor in the biosynthesis of corticosteroids.

20-Dihydroprogesterone: A reduced form of progesterone with distinct biological functions.

Algestone (16alpha,17alpha-dihydroxyprogesterone): A synthetic derivative with specific medical applications.

This compound is unique due to its specific hydroxylation at the 16alpha position, which influences its biological activity and interactions with receptors .

Actividad Biológica

16alpha-Hydroxyprogesterone (16α-OHP) is a steroid hormone that plays a significant role in various biological processes, particularly in the context of steroidogenesis and its implications in conditions such as congenital adrenal hyperplasia (CAH). This article provides a comprehensive overview of the biological activity of 16α-OHP, including its metabolic pathways, physiological roles, and relevant case studies.

Overview of this compound

16α-OHP is a hydroxylated derivative of progesterone, primarily produced in the adrenal glands and gonads. It is synthesized through the action of cytochrome P450 enzymes, specifically P450c17, which catalyzes the hydroxylation at the 16th carbon position of progesterone. This modification alters the compound's biological activity and its interaction with steroid receptors.

Metabolic Pathways

The metabolism of 16α-OHP involves several enzymatic conversions that lead to various steroid metabolites. Key metabolic pathways include:

- Bioconversion : In primary cultures of newborn rat adrenal cells, 16α-OHP is bioconverted into multiple 16α-hydroxylated steroids through processes like 21-hydroxylation and 11β-hydroxylation. The metabolic profile indicates that the rate of 21-hydroxylation for 16α-OHP is comparable to that of its 11β-hydroxylation, which differs from progesterone where 21-hydroxylation predominates .

- Enzymatic Activity : Studies have shown that microsomes from fetal adrenal tissues and adult testis can convert progesterone into both 17α-OHP and 16α-OHP. The presence of specific cytochrome P450 enzymes facilitates this conversion, indicating a significant role for these enzymes in steroid metabolism .

Biological Functions and Implications

Physiological Roles :

- Congenital Adrenal Hyperplasia (CAH) : In cases of CAH caused by 21-hydroxylase deficiency, elevated levels of 17-hydroxyprogesterone (17OHP) can lead to increased production of 16α-OHP. This accumulation can result in virilization in females and ambiguous genitalia in males due to disrupted steroidogenesis .

- Receptor Interaction : 16α-OHP has been shown to modulate progesterone receptor activity, influencing reproductive functions. Its interaction with these receptors may contribute to its biological effects, particularly during developmental stages in immature testis .

Case Studies and Research Findings

- Study on Metabolism : A study investigating the metabolism of 16α-OHP in humans revealed that fecal bacteria could dehydroxylate corticoids, indicating a potential pathway for steroid metabolism beyond hepatic processing .

- Influence on Steroid Activity : Research demonstrated that mixtures containing 16α-OHP exhibited synergistic effects on hormonal activity, suggesting that its presence can significantly alter the biological activity of other steroids within physiological systems .

- In Vivo Studies : Investigations into the in vivo metabolism of 16α-OHP highlighted its conversion to other biologically active steroids and its potential implications in endocrine disorders .

Data Table: Key Characteristics of this compound

| Characteristic | Details |

|---|---|

| Molecular Formula | C21H30O3 |

| Molecular Weight | 330.47 g/mol |

| Primary Source | Adrenal glands, gonads |

| Key Enzymes | Cytochrome P450c17 |

| Biological Role | Steroidogenesis, receptor modulation |

| Clinical Relevance | Congenital adrenal hyperplasia (CAH) |

Propiedades

IUPAC Name |

17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVNYFVWYTXDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.